(9H-Purin-6-ylamino)-acetic acid

Descripción general

Descripción

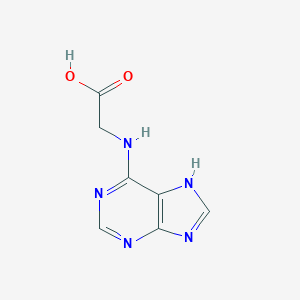

(9H-Purin-6-ylamino)-acetic acid: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes This compound is structurally characterized by a purine ring attached to an aminoacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Purin-6-ylamino)-acetic acid typically involves the reaction of 6-chloropurine with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group of glycine. The reaction conditions generally include:

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Base: A strong base like sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (9H-Purin-6-ylamino)-acetic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.

Reduction: Reduction of the compound can result in the formation of amine derivatives, where the carboxylic acid group is reduced to an alcohol.

Substitution: The purine ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed:

Oxidation: Imine or nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated purine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Routes:

The synthesis of (9H-Purin-6-ylamino)-acetic acid typically involves the nucleophilic substitution of 6-chloropurine with glycine. The reaction is facilitated by a strong base (e.g., sodium hydroxide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to enhance yield and purity.

Reactions:

This compound can undergo various chemical reactions:

- Oxidation: Leading to imine or nitrile derivatives.

- Reduction: Resulting in amine derivatives.

- Substitution: Possible halogenation, nitration, and sulfonation reactions can occur depending on the conditions used.

Biological Research

Nucleic Acid Metabolism:

this compound is studied for its role in nucleic acid metabolism and enzyme inhibition. Its structural similarity to nucleotides allows it to interact with DNA and RNA, making it a valuable tool in molecular biology.

Therapeutic Potential:

The compound shows promise in several therapeutic areas:

- Antiviral Properties: Its ability to inhibit specific enzymes involved in viral replication is under investigation.

- Anticancer Activity: Research indicates that it may inhibit pathways related to cancer cell proliferation, particularly through its action on phosphoinositide 3-kinase (PI3K) isoforms.

- Antimicrobial Effects: Its derivatives are being explored for potential use against various pathogens.

Medicinal Chemistry

Recent studies have highlighted the compound's potential as a lead for drug development due to its selective inhibitory effects on cellular signaling pathways implicated in diseases like cancer. For instance, phenyl(9H-purin-6-ylamino)acetic acid has demonstrated significant biological activity as an inhibitor of PI3K isoforms, crucial for minimizing side effects associated with broader-spectrum inhibitors.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. The cytotoxic activities were quantified using IC50 values, demonstrating promising profiles compared to established chemotherapeutics .

Industrial Applications

Pharmaceuticals:

In the pharmaceutical industry, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are utilized in the production of drugs targeting various diseases due to their biological activities .

Agrochemicals:

The compound is also being explored for applications in agrochemicals, particularly in developing crop protection agents that leverage its biological activity against plant pathogens.

Mecanismo De Acción

The mechanism of action of (9H-Purin-6-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In nucleic acid interactions, it can intercalate between base pairs or form hydrogen bonds with nucleotide residues, affecting DNA or RNA function.

Comparación Con Compuestos Similares

Adenine: A purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Xanthine: A purine base that is a precursor to uric acid.

Uniqueness: (9H-Purin-6-ylamino)-acetic acid is unique due to its aminoacetic acid moiety, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has potential therapeutic applications and can be used as a versatile building block in synthetic chemistry.

Actividad Biológica

(9H-Purin-6-ylamino)-acetic acid, also known as 6-amino-9H-purin-9-ylacetic acid, is a purine derivative that has garnered attention in various fields of biological research due to its structural similarity to nucleobases, particularly adenine. This article explores the biological activities of this compound, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C7H7N5O2. It features an amino group and an acetic acid moiety attached to the purine ring, which enhances its biochemical properties and potential applications in medicinal chemistry.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Adenine | C5H5N5 | Fundamental nucleobase in DNA and RNA |

| Guanine | C5H5N5O | Key nucleobase; differs by oxygen presence |

| 2-Aminoadenine | C5H7N5 | Involved in nucleotide metabolism |

| This compound | C7H7N5O2 | Unique combination of amino and acetic acid groups |

| 2-Aminopurine | C5H6N4 | Often used in research |

The biological activity of this compound can be attributed to its ability to mimic adenine, which allows it to interfere with nucleic acid metabolism. This compound has been shown to interact with various enzymes and receptors, potentially modulating multiple biochemical pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis and metabolism, leading to altered cellular processes.

- Signal Transduction : Similar compounds have been noted for their interactions with proteins involved in cell cycle regulation and signal transduction, such as aurora kinase A and cyclin-dependent kinase 2.

Cytotoxicity Assays

Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays have shown that compounds structurally related to this purine derivative can induce significant cytotoxicity in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines .

Protein Expression Levels

In a study examining the effects on protein expression levels, treatment with related compounds resulted in increased levels of pro-apoptotic proteins such as BAX and caspases 3 and 9 while decreasing anti-apoptotic Bcl-2 levels . This suggests a potential role for this compound in promoting apoptosis in cancer cells.

Pharmacological Applications

The unique structural features of this compound position it as a promising candidate for various therapeutic applications:

- Antiviral Activity : Its ability to mimic nucleotides makes it a potential antiviral agent by interfering with viral replication processes.

- Anticancer Properties : The compound's interactions with specific kinases may offer new avenues for cancer treatment by inhibiting tumor growth.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antitumor Activity : A recent study investigated the antitumor effects of iridium complexes derived from this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic uses in oncology.

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could effectively compete with natural substrates in enzymatic reactions, leading to inhibition or modulation of enzyme activity.

Propiedades

IUPAC Name |

2-(7H-purin-6-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOCXUDXYMTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361299 | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10082-93-6 | |

| Record name | 10082-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.